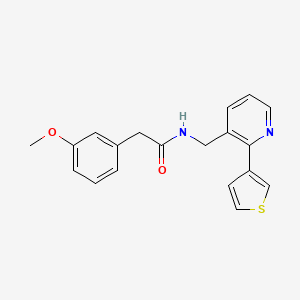

2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-23-17-6-2-4-14(10-17)11-18(22)21-12-15-5-3-8-20-19(15)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPVRFBHRZZWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the methoxyphenyl derivative and introduce the acetamide group through acylation reactions. The thiophenyl-pyridinyl moiety can be incorporated via cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis. Reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds structurally related to 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have shown potent inhibition against various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway . The selectivity of these compounds for specific isoforms of PI3K indicates their potential as targeted therapies.

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. Studies demonstrated that certain derivatives possess larvicidal effects against pests such as the oriental armyworm and diamondback moth. At a concentration of 200 mg/L, some compounds achieved up to 100% lethality in laboratory settings . This suggests potential applications in agricultural pest management.

Antimicrobial Activity

There is emerging evidence that compounds similar to This compound may exhibit antimicrobial properties. Research has focused on their ability to inhibit metallo-beta-lactamases, enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics . This positions the compound as a candidate for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications on the thiophene and pyridine rings have been explored to enhance biological activity while reducing toxicity. For instance, substituents at specific positions have been shown to significantly affect binding affinity and selectivity towards biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiophenyl-pyridinyl moiety can form π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations and their implications:

Key Observations

Thiophen-3-yl vs. thiophen-2-yl (5RH1): The position of the thiophene substituent affects spatial orientation in enzyme active sites. For example, 5RH1’s 5-chlorothiophen-2-yl group interacts with HIS163, whereas the 3-yl variant might favor alternative residues .

Pharmacological vs. Industrial Applications: Chlorinated acetamides (e.g., thenylchlor) are pesticidal due to their electrophilic reactivity, whereas non-chlorinated analogs like the target compound are more likely to be explored for therapeutic uses (e.g., kinase inhibition, as seen in verosudil) .

Synthetic Routes :

- The target compound’s synthesis likely involves coupling a 3-methoxyphenylacetic acid derivative with a (2-(thiophen-3-yl)pyridin-3-yl)methylamine intermediate, analogous to methods in (Schemes 3–5) .

- Purification via silica gel chromatography (as in ) is standard for acetamides .

Physical Properties :

- Melting points for similar compounds range from 76–77°C (’s Compound 1) to oily consistencies (Compound 9 in ), depending on substituent bulk and symmetry .

Biological Activity

The compound 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological properties of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This indicates a complex arrangement featuring a methoxy phenyl group, a thiophene ring, and a pyridine moiety, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antiviral Activity : The compound has shown promising results against viral pathogens, particularly in inhibiting viral replication in vitro. In a study involving the Tobacco Mosaic Virus (TMV), derivatives of similar structures demonstrated enhanced affinity and biological activity, suggesting that modifications to the core structure can lead to improved efficacy against viral infections .

- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to reduce inflammatory markers such as TNF-α and IL-6. The presence of the methoxy group is believed to enhance these anti-inflammatory properties through modulation of signaling pathways involved in inflammation .

- Anticancer Potential : The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Antiviral Efficacy :

- Inflammatory Response :

- Anticancer Activity :

Data Tables

Q & A

Q. Basic

- Storage : Keep under inert gas (N₂/Ar) in airtight containers at room temperature, protected from light .

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection due to potential irritancy .

- Waste Disposal : Follow institutional guidelines for organic waste, particularly if halogen or sulfur moieties are present .

How can reaction parameters be optimized to enhance the yield and selectivity during the synthesis of this acetamide derivative?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalyst Screening : Palladium or copper catalysts may enhance coupling efficiency for thiophene-pyridine linkages .

- Temperature Control : Lower temperatures (0–5°C) during condensation steps reduce side reactions .

Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and intermediates .

What computational approaches are available to predict the reactivity and stability of intermediates in the synthesis pathway?

Q. Advanced

- Reaction Path Search Methods : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy barriers and transition states .

- Density Functional Theory (DFT) : Models electronic interactions, such as charge distribution in the acetamide core and thiophene ring .

- Machine Learning (ML) : Trained on reaction databases to suggest viable conditions (e.g., solvent, catalyst) for novel derivatives .

How should researchers address discrepancies in spectroscopic data when characterizing novel acetamide derivatives?

Q. Advanced

- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .

- Isotopic Labeling : Use ¹³C or ¹⁵N labeling to trace specific functional groups in complex spectra .

- Dynamic NMR Studies : Analyze temperature-dependent shifts to identify conformational flexibility in the pyridine-thiophene linkage .

What strategies can mitigate challenges in scaling up laboratory-scale syntheses of this compound?

Q. Advanced

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitro reductions) .

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line HPLC) ensures consistency during scale-up .

- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

How can the biological activity of this compound be rationally explored in preclinical research?

Q. Advanced

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy position, thiophene substitution) and screen against target proteins .

- Molecular Docking : Simulate binding to receptors (e.g., kinases, GPCRs) using the compound’s 3D structure .

- In Vitro Assays : Prioritize cytotoxicity (MTT assay) and permeability (Caco-2 model) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.